![molecular formula C13H23NO3 B11761001 tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: tert-Butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its carbamate moiety can mimic natural substrates, allowing researchers to investigate the mechanisms of enzyme catalysis.
Medicine: In medicine, this compound has potential applications as a drug precursor. Its structural features can be modified to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of high-performance materials.
作用機序
The mechanism of action of tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and the context in which the compound is used.
類似化合物との比較
- tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate
- tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
- tert-Butyl N-[(1S,3S)-3-hydroxy-3-methylcyclohexyl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate is unique due to the presence of the acetyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The acetyl group can undergo specific chemical transformations that are not possible with other similar compounds, highlighting its uniqueness.
特性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)/t10-,11-/m0/s1 |
InChIキー |
PXOCBLMTJDGHKK-QWRGUYRKSA-N |
異性体SMILES |
CC(=O)[C@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C |
正規SMILES |
CC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


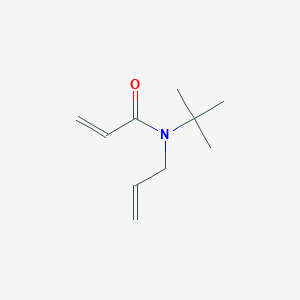
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
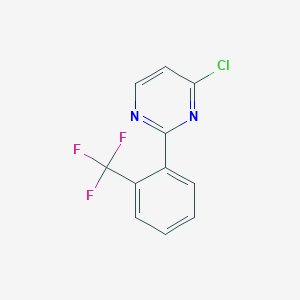
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
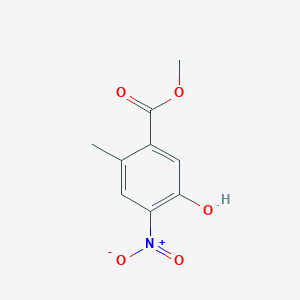
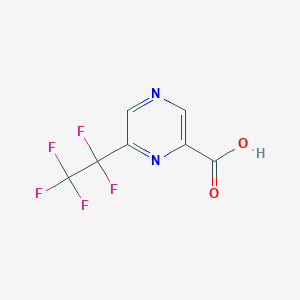
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
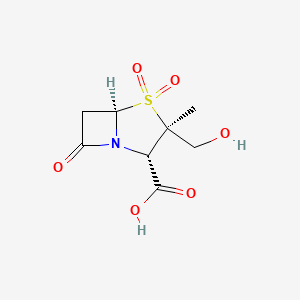
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
